molecular formula C26H31N3O3S B2703864 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113135-18-4

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2703864
CAS No.: 1113135-18-4
M. Wt: 465.61
InChI Key: INYGISBNPBXTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, supplied for laboratory and research applications. The compound is a quinazoline derivative, a class of heterocyclic structures known to be of significant interest in medicinal chemistry and drug discovery research . As a core structural motif, quinazolines are frequently investigated for their diverse biological activities. Researchers can utilize this specific, well-defined compound as a key intermediate or building block in synthetic chemistry projects, or as a standard for analytical method development. Its molecular structure features a 3,4-dihydroquinazolin-4-one core that is substituted at multiple positions, including a carboxamide group and a sulfanyl-linked ketone moiety. The CAS registry number for this compound is 1113135-18-4 . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-16(2)13-27-24(31)20-10-11-21-22(12-20)28-26(29(25(21)32)14-17(3)4)33-15-23(30)19-8-6-18(5)7-9-19/h6-12,16-17H,13-15H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYGISBNPBXTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps One common route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline coreThe final step involves the addition of the N,3-bis(2-methylpropyl) group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity . Research has shown that derivatives of quinazoline compounds can exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells.

  • In Vitro Studies : In a study involving MCF-7 cell lines, compounds similar to 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide were tested for their ability to inhibit cell proliferation. The results indicated that these compounds can induce apoptosis and inhibit tumor growth at certain concentrations .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . It shows promise in inhibiting enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively.

  • Mechanism of Action : The inhibitory effects are hypothesized to arise from the compound's ability to bind to the active sites of these enzymes, thereby blocking substrate access and reducing enzyme activity .

Anticancer Efficacy

A detailed case study explored the anticancer properties of related quinazoline derivatives. The study found that certain modifications to the structure significantly enhanced cytotoxicity against MCF-7 cells. The compounds were evaluated using the MTT assay to determine cell viability post-treatment. Results indicated that some derivatives displayed IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Enzyme Inhibition Profiles

Another study focused on the enzyme inhibition capabilities of compounds related to this compound. Using in silico docking studies alongside in vitro assays, researchers identified key interactions between the compound and target enzymes. The findings suggested that structural features such as the sulfanyl group play a crucial role in binding affinity and specificity .

Mechanism of Action

The mechanism of action of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, which can disrupt cellular processes and lead to therapeutic effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below highlights structural variations between the target compound and similar quinazoline derivatives:

Compound Name/Identifier Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 3,4-Dihydroquinazoline N,3-diisobutyl; 7-carboxamide; 2-(4-methylphenyl-2-oxoethyl)sulfanyl ~500 (estimated) Carboxamide, sulfanyl, oxoethyl -
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide 4-Methylphenyl hydrazine; sulfamoylphenyl 357.38 Cyano, sulfamoyl, hydrazine
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) 3,4-Dihydroquinazoline 4-Chlorophenyl; sulfamoylphenyl acetamide 477.33 Acetamide, sulfamoyl, chlorophenyl
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole 3,4-Dihydroquinazoline 2-Phenylethyl; isoindole-linked sulfanyl ~450 (estimated) Sulfanyl, isoindole, phenylethyl
Critical Observations:

Core Modifications: The target compound’s dihydroquinazoline core differentiates it from cyanoacetamide derivatives like 13a (), which lack the heterocyclic ring system .

The 7-carboxamide group provides hydrogen-bonding capacity absent in sulfamoylphenyl analogs (e.g., CAS 477329-16-1) . The 4-methylphenyl substituent offers metabolic stability over electron-withdrawing groups (e.g., 4-chlorophenyl in CAS 477329-16-1) .

Physicochemical Properties

  • Lipophilicity : The diisobutyl groups increase logP compared to less substituted analogs (e.g., 13a , logP ~2.5), suggesting enhanced tissue penetration .
  • Solubility : The carboxamide at position 7 improves aqueous solubility relative to sulfamoylphenyl derivatives (e.g., CAS 477329-16-1), which rely on sulfonamide solubility .
  • Stability : The 4-methylphenyl group may reduce oxidative metabolism compared to electron-deficient aryl groups (e.g., 4-chlorophenyl) .

Biological Activity

The compound 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1113135-18-4) belongs to the quinazoline family, which is known for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C26H31N3O3S
  • Molecular Weight : 465.6 g/mol
  • Structure : The compound contains a quinazoline core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, a study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cells. The IC50 values for these compounds ranged from 0.33 to 7.10 μM, indicating promising cytotoxicity .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-70.50
Compound BHeLa0.82
Compound CA27801.51
Compound DMDA-MB-2312.31

The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of key enzymes such as thymidylate synthase (TS). These compounds can act as nonclassical lipophilic TS inhibitors that retain cytotoxic activity without being substrates for folylpolyglutamate synthetase . This unique action may provide an avenue for developing new therapeutic agents with reduced side effects.

Antimicrobial Activity

Quinazolines have also been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against a range of bacterial strains. The specific biological activity of This compound has not been extensively reported; however, its structural analogs suggest potential efficacy against pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly alter potency and selectivity against cancer cell lines. For example, substitutions that enhance lipophilicity or introduce electron-donating groups may improve anticancer efficacy .

Table 2: Structure-Activity Relationships in Quinazoline Derivatives

Substitution PositionGroup TypeEffect on Activity
4MethylIncreased lipophilicity
7CarboxamideEnhanced cytotoxicity
3AlkylImproved selectivity

Case Studies

  • Case Study on Anticancer Effects : A recent study evaluated a series of quinazoline derivatives similar to our compound in vitro against multiple cancer cell lines. The results indicated that compounds with a carboxamide group at position 7 exhibited superior antiproliferative activity compared to those lacking this functional group.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of substituted quinazolines revealed that modifications at the 2-position significantly enhanced activity against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step pathways, including Friedel-Crafts acylation for aryl ketone intermediates and Michael-type additions for thioether linkages, as seen in analogous quinazoline derivatives . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) should be systematically varied. For example, thioglycolic acid-mediated Michael additions require precise stoichiometry to avoid side reactions like dimerization. Monitoring via TLC or HPLC at each step is critical for intermediate purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm substituent positions (e.g., methylpropyl groups at N3 and N-bis positions) and the absence of undesired tautomers. Aromatic protons in the 4-methylphenyl group typically resonate at δ 7.2–7.4 ppm, while the sulfanyl proton may appear as a singlet near δ 3.8–4.2 ppm .
  • IR : Key peaks include C=O stretches (1650–1750 cm1^{-1}) for oxo groups and S-H absence (confirming successful sulfanyl incorporation) .
  • Mass Spectrometry : High-resolution MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the quinazoline core.

Advanced Research Questions

Q. What mechanistic insights exist for the palladium-catalyzed cyclization steps in analogous quinazoline systems, and how might they apply to this compound?

  • Methodological Answer : Palladium-catalyzed reductive cyclization of nitro precursors (e.g., nitroarenes) using CO surrogates (e.g., formic acid derivatives) could streamline quinazoline formation. Key steps involve nitro-to-amine reduction followed by intramolecular cyclization. Optimizing ligand choice (e.g., phosphine ligands for Pd) and reaction time is critical to avoid over-reduction or decomposition . For this compound, the sulfanyl group’s electron-withdrawing nature may necessitate higher catalyst loading (5–10 mol%) to achieve >70% yield.

Q. How can enantiomeric resolution be achieved if the synthetic route produces R/S mixtures, as seen in related thioether-containing compounds?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or diastereomeric salt formation using resolving agents like L-tartaric acid can separate enantiomers. For example, thioglycolic acid-derived analogs often require derivatization with chiral auxiliaries (e.g., Mosher’s acid) prior to separation . Kinetic resolution during synthesis (e.g., using chiral catalysts) may also reduce racemization.

Q. What stability challenges arise under varying pH and temperature conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :

  • pH Stability : The sulfanyl group is prone to oxidation at pH > 7.0. Stability studies in buffered solutions (pH 3–9) with LC-MS monitoring can identify degradation products (e.g., sulfoxide or sulfone derivatives). Antioxidants (e.g., BHT) or inert atmospheres (N2_2) during storage are recommended.
  • Thermal Stability : DSC/TGA analysis can determine decomposition thresholds. Forced degradation at 80°C for 24 hours may reveal quinazoline ring-opening pathways, requiring formulation in lyophilized or low-moisture excipients .

Q. How do computational methods (e.g., DFT) predict the compound’s binding affinity for kinase targets, and what experimental validation is needed?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding between the carboxamide group and kinase backbone residues (e.g., Glu738 in EGFR).
  • Experimental Validation : Competitive binding assays (e.g., FRET-based kinase activity assays) with IC50_{50} determination. Compare computational ΔG values with experimental Kd_d measurements to refine force field parameters .

Data Contradiction Analysis

Q. Conflicting reports exist on the reactivity of sulfanyl groups in quinazolines under oxidative conditions. How can these discrepancies be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity and oxidant strength. For example, H2 _2O2_2 in acetic acid may selectively oxidize sulfanyl to sulfoxide, while stronger oxidants (e.g., mCPBA) yield sulfones. Controlled experiments with varying oxidant equivalents (1–3 eq.) and reaction times, coupled with 1H^1H-NMR tracking of S-H/S=O peaks, can clarify reactivity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.